molecular formula C16H15P B12916030 1-Benzyl-1,8-dihydrocyclohepta[b]phosphole

1-Benzyl-1,8-dihydrocyclohepta[b]phosphole

Katalognummer: B12916030
Molekulargewicht: 238.26 g/mol
InChI-Schlüssel: SSCLEPDRIJSOPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-1,8-dihydrocyclohepta[b]phosphole is an organophosphorus compound with the molecular formula C16H15P and a molecular weight of 238.26 g/mol This compound is part of the cycloheptaphosphole family, characterized by a seven-membered ring containing a phosphorus atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1,8-dihydrocyclohepta[b]phosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl halides with cycloheptatriene derivatives in the presence of a phosphorus source. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-1,8-dihydrocyclohepta[b]phosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Benzyl-1,8-dihydrocyclohepta[b]phosphole has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in catalytic reactions.

    Biology: Investigated for its potential as a bioactive molecule. Studies have explored its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Potential applications in drug development due to its ability to interact with specific molecular targets. Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 1-Benzyl-1,8-dihydrocyclohepta[b]phosphole involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, influencing various catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify biological macromolecules, potentially affecting cellular pathways and functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Phenyl-1,8-dihydrocyclohepta[b]phosphole
  • 1-Methyl-1,8-dihydrocyclohepta[b]phosphole
  • 1-Ethyl-1,8-dihydrocyclohepta[b]phosphole

Uniqueness

1-Benzyl-1,8-dihydrocyclohepta[b]phosphole is unique due to its benzyl group, which imparts distinct chemical properties compared to other similar compounds. The presence of the benzyl group enhances its reactivity in substitution reactions and its ability to form stable coordination complexes with transition metals. This uniqueness makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Eigenschaften

Molekularformel

C16H15P

Molekulargewicht

238.26 g/mol

IUPAC-Name

1-benzyl-8H-cyclohepta[b]phosphole

InChI

InChI=1S/C16H15P/c1-3-7-14(8-4-1)13-17-12-11-15-9-5-2-6-10-16(15)17/h1-9,11-12H,10,13H2

InChI-Schlüssel

SSCLEPDRIJSOPL-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC=CC2=C1P(C=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.